Cas no 1353994-11-2 ((S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester)

(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester and an isopropylamino-methyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its stereocenter, which can influence enantioselective reactions or serve as a building block for bioactive molecules. The benzyl ester group enhances solubility in organic solvents, facilitating further functionalization, while the isopropylamino moiety may contribute to binding interactions in medicinal chemistry applications. Its well-defined structure makes it suitable for use as an intermediate in the development of catalysts, ligands, or pharmacologically active compounds requiring precise stereochemical control.
(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester structure
1353994-11-2 structure
Product Name:(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No:1353994-11-2
MF:C16H24N2O2
MW:276.373964309692
CID:2155374
Update Time:2025-06-08

(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-Benzyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate
    • AM95175
    • (S)-2-(Isopropylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
    • Inchi: 1S/C16H24N2O2/c1-13(2)17-11-15-9-6-10-18(15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1
    • InChI Key: LWMPHVNVZIXDFR-HNNXBMFYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCC[C@H]1CNC(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Topological Polar Surface Area: 41.6

(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
087693-1g
S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
1353994-11-2
1g
£755.00 2022-03-01
Chemenu
CM497997-1g
(S)-Benzyl2-((isopropylamino)methyl)pyrrolidine-1-carboxylate
1353994-11-2 97%
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$882 2023-01-02

Additional information on (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester

Latest Research Briefing on (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-11-2) in Chemical Biology and Pharmaceutical Applications

The compound (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is being investigated for its potential applications in drug discovery, particularly as a building block for novel bioactive molecules. Recent studies have highlighted its utility in the synthesis of protease inhibitors and as a key intermediate in the development of central nervous system (CNS) targeting compounds.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor in the synthesis of selective cathepsin inhibitors. The research team utilized the chiral center of (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester to create stereospecific inhibitors with improved binding affinity and metabolic stability. Molecular docking studies revealed that derivatives of this compound showed promising interactions with the active site of cathepsin L, suggesting potential applications in cancer metastasis and viral infection treatments.

In neuropharmacology research, a recent publication in ACS Chemical Neuroscience (2024) reported the use of this compound in developing novel dopamine receptor modulators. The isopropylamino-methyl moiety was found to be crucial for blood-brain barrier penetration, while the benzyl ester group provided optimal pharmacokinetic properties. These findings open new avenues for treating Parkinson's disease and other neurological disorders.

From a synthetic chemistry perspective, advancements in the asymmetric synthesis of (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester have been achieved through enzymatic resolution techniques. A 2023 Nature Protocols paper detailed an efficient biocatalytic process using immobilized lipases, achieving >99% enantiomeric excess with significantly reduced production costs compared to traditional chemical methods.

Safety and toxicology studies conducted in 2024 have established preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound. While showing good metabolic stability in liver microsome assays, researchers noted the need for structural modifications to reduce potential CYP450 inhibition observed at higher concentrations.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 for its derivatives in various therapeutic areas. Notably, its application in COVID-19 related research has emerged, where researchers are exploring its potential as a scaffold for developing main protease (Mpro) inhibitors of SARS-CoV-2.

Future research directions include exploring the compound's utility in PROTAC (Proteolysis Targeting Chimera) technology and as a ligand for targeted drug delivery systems. The unique structural features of (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester make it particularly suitable for these cutting-edge therapeutic approaches.

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